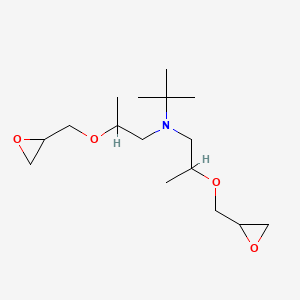
Tetrahexacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahexacontane: is a long-chain alkane with the molecular formula C64H130 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, and is part of the alkanes series. Due to its high molecular weight and non-polarity, this compound is typically found in waxes and similar substances.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the Wurtz reaction , where two alkyl halides are reacted with sodium metal in dry ether.
Industrial Production: On an industrial scale, this compound is often produced through the Fischer-Tropsch synthesis , which involves the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo mild oxidation to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can occur, where chlorine or bromine is added to the molecule, resulting in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: Tetrahexacontane is used as a reference compound in the study of long-chain alkanes and their properties. Biology: It serves as a model compound for studying the behavior of lipids in biological membranes. Medicine: Research into the compound's potential as a drug delivery system is ongoing. Industry: It is used in the production of lubricants, waxes, and other industrial applications.
Mecanismo De Acción
The mechanism by which tetrahexacontane exerts its effects is primarily through its physical properties. As a long-chain alkane, it can interact with biological membranes, potentially altering their fluidity and permeability. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Tetraheptacontane (C67H136)
Tetraoctacontane (C68H140)
Tetraenneacontane (C69H142)
Uniqueness: Tetrahexacontane is unique due to its specific chain length, which influences its melting point, boiling point, and solubility properties compared to its shorter and longer counterparts.
Propiedades
Número CAS |
7719-87-1 |
|---|---|
Fórmula molecular |
C64H130 |
Peso molecular |
899.7 g/mol |
Nombre IUPAC |
tetrahexacontane |
InChI |
InChI=1S/C64H130/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-64H2,1-2H3 |
Clave InChI |
QEQOTIFAPIDGFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)


![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)







